6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde
Description
Molecular Formula: C₁₆H₁₉BO₅ Molecular Weight: 326.13 g/mol CAS Number: Not explicitly provided, but structurally related compounds in and suggest it is a boronic ester derivative of 2,3-dihydrobenzo[b][1,4]dioxine with a formyl group .
This compound features three key structural motifs:
Benzo[b][1,4]dioxine core: A fused bicyclic system providing rigidity and electronic modulation.
Pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions .
Aldehyde group (-CHO): A reactive site for further functionalization, such as condensation or nucleophilic addition.
Its primary application lies in synthesizing positron emission tomography (PET) tracers, where the boronic ester enables late-stage radiofluorination .
Properties
Molecular Formula |
C15H19BO5 |
|---|---|
Molecular Weight |
290.12 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde |
InChI |
InChI=1S/C15H19BO5/c1-14(2)15(3,4)21-16(20-14)11-5-6-12-13(10(11)9-17)19-8-7-18-12/h5-6,9H,7-8H2,1-4H3 |
InChI Key |
JACDTJCYGKTKTN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCCO3)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
Representative Synthetic Route
A widely reported route involves the following steps:
This route is supported by research findings that show efficient borylation of dihydrobenzo[b]dioxine derivatives under these conditions, yielding the desired boronate ester with high purity and yield.
Detailed Procedure Extracted from Literature
Starting Material Preparation: The aldehyde precursor 2,3-dihydrobenzo[b]dioxine-5-carbaldehyde can be prepared by selective oxidation of the corresponding methyl or hydroxymethyl derivatives using oxidants such as Dess-Martin periodinane or PCC (pyridinium chlorochromate).
-
- In a dry Schlenk flask under nitrogen atmosphere, 2,3-dihydrobenzo[b]dioxine-5-carbaldehyde (1 equiv) is dissolved in 1,4-dioxane.
- Bis(pinacolato)diboron (B2Pin2, 1.2 equiv) and potassium acetate (2 equiv) are added.
- The palladium catalyst Pd(dppf)Cl2·DCM (5 mol%) is introduced.
- The reaction mixture is stirred at 95 °C for 17 hours.
- After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate.
- The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification by silica gel chromatography affords the target boronate ester.
Alternative Methods and Variations
Nickel-Catalyzed Reductive Vinylation and Borylation:
A nickel-catalyzed approach has been reported for related compounds where nickel complexes such as NiCl2(Py)4 with ligands like dtBBPy are used in the presence of zinc and magnesium chloride to facilitate borylation under milder conditions (60 °C, 12 h) in 1,4-dioxane. This method can be adapted for the preparation of boronate esters of dihydrobenzo[b]dioxine derivatives, potentially offering alternative catalytic systems.
Suzuki Coupling Precursor Preparation:
In some synthetic sequences, the boronate ester is prepared as an intermediate for subsequent Suzuki coupling reactions. For example, (2,3-dihydrobenzo[b]dioxin-6-yl)boronic acid is synthesized first, then converted to the pinacol boronate ester for enhanced stability and reactivity.
Analysis of Preparation Methods
| Aspect | Palladium-Catalyzed Borylation | Nickel-Catalyzed Borylation |
|---|---|---|
| Catalyst | Pd(dppf)Cl2·DCM | NiCl2(Py)4 with dtBBPy ligand |
| Temperature | 95 °C | 60 °C |
| Reaction Time | ~17 hours | 12 hours |
| Solvent | 1,4-Dioxane | 1,4-Dioxane |
| Yield | Up to 90% | Moderate to high, depending on substrate |
| Advantages | Well-established, high yield | Milder conditions, cost-effective catalyst |
| Limitations | Requires expensive Pd catalyst | May require glovebox and inert atmosphere |
The palladium-catalyzed method remains the most reliable and widely used for synthesizing this compound, providing high yields and purity. Nickel catalysis offers a promising alternative with milder conditions but may require more specialized handling.
Summary of Research Findings
The boronate ester group installation on the 6-position of 2,3-dihydrobenzo[b]dioxine-5-carbaldehyde is efficiently achieved via palladium-catalyzed borylation using bis(pinacolato)diboron and potassium acetate in 1,4-dioxane at elevated temperatures (95 °C) for extended times (~17 h), yielding the target compound in high purity and yield.
Nickel-catalyzed borylation methods provide alternative catalytic systems that operate under milder conditions but require careful control of atmosphere and reagents.
The aldehyde functional group remains intact under these conditions, making the compound suitable for further functionalization in organic synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, aryl halides, bases like potassium carbonate.
Major Products Formed
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding primary alcohol.
Substitution: Biaryl compounds.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron-containing dioxaborolane group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical differences between the target compound and analogous boronic esters:
Electronic and Steric Effects
Electron-Rich vs. Electron-Deficient Cores :
- The benzo[b][1,4]dioxine core (target compound) is electron-rich due to oxygen atoms, enhancing electrophilic substitution but requiring careful catalyst selection in cross-couplings .
- Benzo[d]isoxazole () is electron-deficient, accelerating oxidative addition in Suzuki reactions but increasing hydrolysis susceptibility .
Aldehyde Reactivity :
- Steric Hindrance: Chromanone derivatives () exhibit reduced coupling efficiency due to steric bulk near the boronic ester .
Biological Activity
The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is a boron-containing organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a dioxaborolane moiety attached to a benzo[dioxine] framework. The presence of boron in the structure is significant as it often influences the biological properties of organic compounds.
| Property | Value |
|---|---|
| Molecular Formula | C15H19B O4 |
| Molecular Weight | 284.12 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. Research indicates that boron-containing compounds can inhibit tumor growth through various mechanisms. For instance:
- Mechanism of Action : The compound may interfere with cell signaling pathways involved in proliferation and apoptosis. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of boron compounds exhibited significant inhibition of PD-L1, a protein that plays a crucial role in immune evasion by tumors. The synthesized analogs were compared to known PD-L1 inhibitors and showed promising results in terms of binding affinity and cytotoxicity .
Antimicrobial Activity
The compound's potential antimicrobial properties are also under investigation. Boron compounds have been noted for their ability to disrupt microbial cell membranes.
- Research Findings : Preliminary tests indicated that certain derivatives of boron compounds exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that the dioxaborolane moiety may enhance the compound's ability to penetrate bacterial membranes .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes. Boron-containing compounds have been shown to interact with enzymes involved in metabolic pathways.
- Enzyme Activity : Studies have shown that the compound can inhibit certain proteases and kinases, which are critical in cancer progression and metastasis. The inhibition mechanism appears to involve the formation of covalent bonds with active site residues .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (PK) and toxicity profile of this compound is essential for its development as a therapeutic agent.
- Absorption and Distribution : Initial studies suggest moderate lipophilicity, which may facilitate oral bioavailability. However, further studies are needed to assess its pharmacokinetic parameters fully.
- Toxicity : Toxicological assessments indicate that while some derivatives show low toxicity in vitro, comprehensive in vivo studies are necessary to evaluate their safety profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety. A typical protocol involves reacting a halogenated dihydrobenzo[d][1,4]dioxine precursor (e.g., bromo or iodo derivatives) with bis(pinacolato)diboron (B2pin2) under palladium catalysis (e.g., Pd(PPh3)4) in a mixed solvent system (THF/H2O) with a base like K2CO3 at 80–100°C . Post-reduction of the aldehyde group may require protection/deprotection strategies to prevent side reactions.
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients for purification.
- Spectroscopy :
- <sup>1</sup>H NMR : Confirm the presence of the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons in the dihydrobenzo[d][1,4]dioxine moiety (δ 6.5–7.5 ppm).
- <sup>11</sup>B NMR : A singlet near δ 30–35 ppm confirms the intact boronic ester group .
- FT-IR : Detect the aldehyde C=O stretch (~1700 cm<sup>-1</sup>) and B-O vibrations (~1350 cm<sup>-1</sup>) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
